molecular formula C24H23N3O3S B385333 N-(3-((2-methoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide CAS No. 622804-54-0

N-(3-((2-methoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B385333
CAS No.: 622804-54-0
M. Wt: 433.5g/mol
InChI Key: QJBGJXQXWFQXPM-UHFFFAOYSA-N
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Description

N-(3-((2-methoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of methoxyphenyl, pyridinyl, dimethylthiophenyl, and furan carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2-methoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in an aqueous ethanol solution under an argon atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-((2-methoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-((2-methoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-((2-methoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((2-methoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[3-[(2-methoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-16(2)31-24(27-23(28)19-11-8-14-30-19)21(15)22(26-20-12-6-7-13-25-20)17-9-4-5-10-18(17)29-3/h4-14,22H,1-3H3,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBGJXQXWFQXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=C2OC)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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